Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate
CAS No.: 496062-19-2
Cat. No.: VC18442555
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496062-19-2 |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3 |
| Standard InChI Key | QJTIHIWDUYUGGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate belongs to the thiazole family, a class of five-membered heterocyclic compounds known for their diverse pharmacological activities. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol. The compound’s IUPAC name, methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate, reflects its substituents: a methyl group at position 5 of the thiazole ring, a 4-methylphenyl group at position 2, and an acetate moiety at position 4.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 496062-19-2 |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | Methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC |
| InChI Key | QJTIHIWDUYUGGH-UHFFFAOYSA-N |
The compound’s structure is stabilized by the electron-withdrawing effects of the thiazole ring and the steric hindrance provided by the methyl and phenyl groups, which influence its reactivity and interactions with biological targets.
Synthesis and Optimization
The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate typically involves multi-step reactions under controlled conditions. A common approach includes:
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Condensation Reactions: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
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Esterification: Introduction of the acetate group using methanol under acidic conditions.
A representative procedure involves refluxing precursors in ethanol with concentrated hydrochloric acid as a catalyst, followed by recrystallization to enhance purity. Yields are optimized by adjusting reaction times (1.5–3 hours) and temperatures (60–80°C). For example, analogous thiazole derivatives, such as (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, have been synthesized using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, achieving yields exceeding 85% . These methods highlight the importance of inert atmospheres and precise stoichiometry in thiazole synthesis.
Biological Activities and Mechanisms
Thiazole derivatives are renowned for their broad-spectrum biological activities, and Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate is no exception. While specific targets remain under investigation, preliminary studies suggest mechanisms including:
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Enzyme Inhibition: Interaction with kinases or proteases via hydrogen bonding and hydrophobic interactions.
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Antimicrobial Activity: Disruption of bacterial cell membrane integrity, as observed in structurally similar compounds like methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate (CAS 175136-29-5) .
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Anti-inflammatory Effects: Modulation of cyclooxygenase (COX) pathways, reducing prostaglandin synthesis.
Table 2: Comparative Biological Profiles of Thiazole Derivatives
| Compound | Molecular Weight | Key Biological Activity |
|---|---|---|
| Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate | 261.34 g/mol | Antimicrobial, enzyme inhibition |
| Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | 247.31 g/mol | Antifungal, anti-inflammatory |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 205.28 g/mol | Antioxidant, cytotoxic |
These activities position the compound as a candidate for drug development, particularly in infectious disease and oncology .
Applications in Pharmaceutical and Agricultural Chemistry
The compound’s dual functionality—a reactive thiazole ring and a modifiable acetate group—enables diverse applications:
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Pharmaceuticals: As a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its methyl and phenyl substituents enhance lipid solubility, improving bioavailability.
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Agriculture: Incorporation into fungicides or herbicides, leveraging its ability to disrupt microbial growth cycles.
Ongoing research explores hybrid molecules combining this thiazole scaffold with quinoline or pyridine moieties to enhance target specificity.
Future Directions and Challenges
Despite its promise, gaps remain in understanding the compound’s pharmacokinetics and toxicity. Key research priorities include:
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Target Identification: Elucidating interactions with proteins like EGFR or HER2 using crystallography and molecular docking.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize efficacy and reduce off-target effects.
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In Vivo Validation: Assessing bioavailability and metabolic stability in animal models.
Additionally, green chemistry approaches could improve synthesis sustainability, replacing traditional solvents with ionic liquids or water-based systems .
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